5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole
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Overview
Description
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their significant roles in various biological processes and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole can be achieved through several methods. One notable method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are often problematic in other methods .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes. For example, the synthesis of medetomidine, a related compound, involves the use of Grignard reagents and regioselective lithiation . These methods require careful control of reaction conditions, including low temperatures and protection from moisture .
Chemical Reactions Analysis
Types of Reactions
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as manganese dioxide (MnO2).
Reduction: Lithium in ammonia (Li/NH3) is commonly used for reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: MnO2 is used under mild conditions to oxidize the compound.
Reduction: Li/NH3 is used at low temperatures to achieve reduction.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 typically yields oxidized imidazole derivatives .
Scientific Research Applications
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. For instance, as an α2-adrenoceptor agonist, it binds to α2-adrenergic receptors, leading to sedative and analgesic effects . The binding of the compound to these receptors inhibits the release of norepinephrine, resulting in reduced sympathetic nervous system activity .
Comparison with Similar Compounds
Similar Compounds
Medetomidine: A closely related compound with similar structure and biological activity.
Dexmedetomidine: The (S)-enantiomer of medetomidine, used clinically as an anesthetic.
Uniqueness
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to act as an α2-adrenoceptor agonist makes it valuable in both research and clinical settings .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-4-5-12(6-10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) |
InChI Key |
ZSTJCNFENYWUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C2=CN=CN2)C |
Origin of Product |
United States |
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